molecular formula C10H15NO2 B14316020 3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid CAS No. 112452-36-5

3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B14316020
CAS No.: 112452-36-5
M. Wt: 181.23 g/mol
InChI Key: FSFAWFPJYBGHFK-UHFFFAOYSA-N
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Description

3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H15NO2 It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this specific compound, the starting materials could include 2,5-hexanedione and ethylamine. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

Another method involves the cyclization of a suitable precursor, such as 3,5-diethyl-4-methyl-1H-pyrrole-2-carboxylate, followed by hydrolysis to yield the carboxylic acid. This reaction can be facilitated by using a strong base, such as sodium hydroxide, in an aqueous medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.

Major Products

    Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction: Pyrrole-2-carbinol or pyrrole-2-carbaldehyde.

    Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.

Scientific Research Applications

3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include enzymes involved in neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
  • 3,5-Diethyl-1H-pyrrole-2-carboxylic acid
  • 4-Methyl-1H-pyrrole-2-carboxylic acid

Uniqueness

3,5-Diethyl-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both ethyl and methyl substituents on the pyrrole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other pyrrole derivatives. The combination of these substituents can also affect the compound’s solubility, stability, and overall pharmacokinetic properties.

Properties

CAS No.

112452-36-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3,5-diethyl-4-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H15NO2/c1-4-7-6(3)8(5-2)11-9(7)10(12)13/h11H,4-5H2,1-3H3,(H,12,13)

InChI Key

FSFAWFPJYBGHFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)CC)C(=O)O

Origin of Product

United States

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